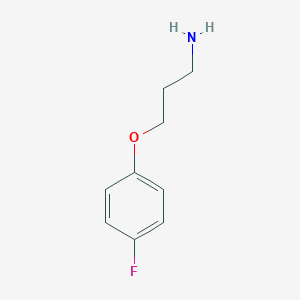
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide, also known as GB-88, is a peptide compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. GB-88 has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemische Und Physiologische Effekte
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and cognitive-enhancing effects, gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been shown to have anti-inflammatory and analgesic effects. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments is its specificity for certain enzymes and receptors. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to selectively inhibit the activity of PKC and MMPs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide. One area of interest is the development of novel gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the use of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in combination with other drugs or therapies to enhance its anti-tumor and cognitive-enhancing effects. Finally, further research is needed to fully understand the mechanism of action of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide and its potential applications in various areas of scientific research.
Conclusion:
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is a peptide compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects. While there are limitations to using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments, its specificity for certain enzymes and receptors makes it a useful tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand the potential applications of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in various areas of scientific research.
Synthesemethoden
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of peptides in solution. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been synthesized using both methods, and the yield and purity of the final product depend on the specific conditions used in the synthesis process.
Wissenschaftliche Forschungsanwendungen
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is in the field of cancer research. Studies have shown that gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
Eigenschaften
CAS-Nummer |
125319-05-3 |
|---|---|
Produktname |
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide |
Molekularformel |
C24H41Cl2N7O8 |
Molekulargewicht |
626.5 g/mol |
IUPAC-Name |
5-[[(4S)-5-[[2-[[(2R)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-1-(diaminomethylideneamino)-5-hydroxy-6,6-dimethylheptan-4-yl]amino]-2-hydroxybenzoic acid;dihydrochloride |
InChI |
InChI=1S/C24H39N7O8.2ClH/c1-23(2,3)24(39,31-18(33)12-29-20(36)15(25)7-9-19(34)35)17(5-4-10-28-22(26)27)30-13-6-8-16(32)14(11-13)21(37)38;;/h6,8,11,15,17,30,32,39H,4-5,7,9-10,12,25H2,1-3H3,(H,29,36)(H,31,33)(H,34,35)(H,37,38)(H4,26,27,28);2*1H/t15-,17+,24?;;/m1../s1 |
InChI-Schlüssel |
UOWKYPYIOWROEQ-QIXHFMRXSA-N |
Isomerische SMILES |
CC(C)(C)C([C@H](CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)[C@@H](CCC(=O)O)N)O.Cl.Cl |
SMILES |
CC(C)(C)C(C(CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)C(CCC(=O)O)N)O.Cl.Cl |
Kanonische SMILES |
CC(C)(C)C(C(CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)C(CCC(=O)O)N)O.Cl.Cl |
Synonyme |
gamma-tert-butyloxy-Glu-Gly-Arg-3-carboxy-4-hydroxyanilide PS 3001 PS-3001 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



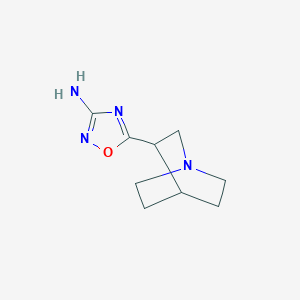

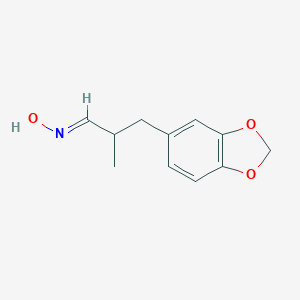
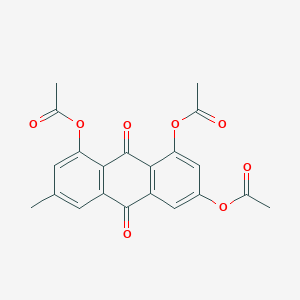
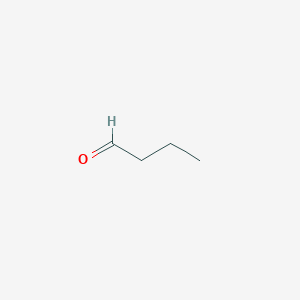

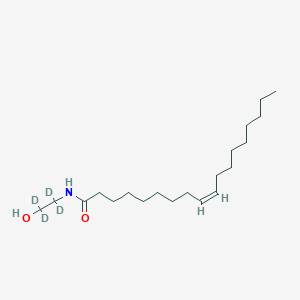

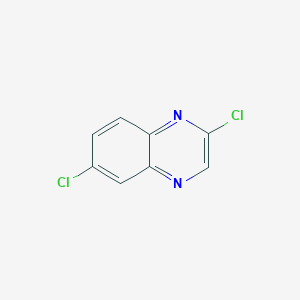
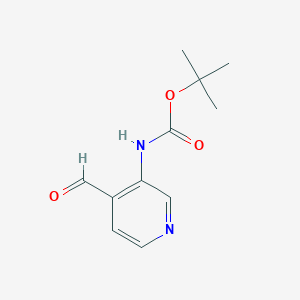
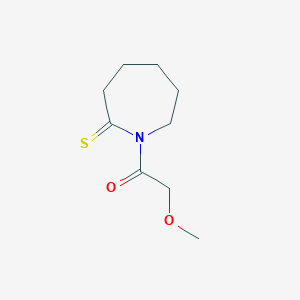
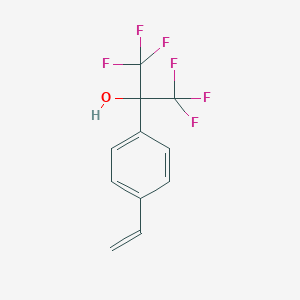
palladium(II) dichloride](/img/structure/B50169.png)
